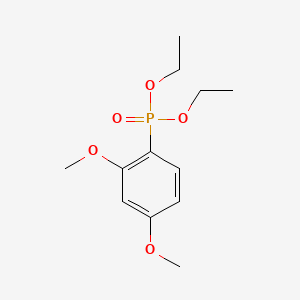

Diethyl (2,4-Dimethoxyphenyl)phosphonate

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H19O5P |

|---|---|

Molecular Weight |

274.25 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2,4-dimethoxybenzene |

InChI |

InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-8-7-10(14-3)9-11(12)15-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

RUIRKZJGNPGUFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)OC)OC)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diethyl 2,4 Dimethoxyphenyl Phosphonate and Its Derivatives

Horner-Wadsworth-Emmons (HWE) Reaction and Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, utilizing a phosphonate-stabilized carbanion to convert aldehydes and ketones into olefins. wikipedia.org This reaction is particularly noted for its high stereoselectivity and the advantage that its water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. chem-station.com

Generation and Stabilization of Phosphonate (B1237965) Carbanions

The initial and crucial step of the HWE reaction is the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, forming a phosphonate carbanion. wikipedia.orgyoutube.com This is typically achieved using a base such as sodium hydride (NaH) or lithium hydride (LiH). slideshare.net

For Diethyl (2,4-dimethoxyphenyl)phosphonate, the proton on the benzylic carbon is rendered acidic by the powerful electron-withdrawing effect of the adjacent phosphonate group (P=O). The resulting negative charge on the carbanion is significantly stabilized by delocalization into the phosphoryl group. This stabilization makes the phosphonate carbanion less basic but more nucleophilic than the corresponding ylides used in the Wittig reaction. wikipedia.org

Stereochemical Control in Alkene Formation (E/Z Selectivity)

A significant feature of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. For phosphonates like this compound, which possess non-electron-withdrawing diethyl ester groups, the reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov This selectivity arises from the reversibility of the initial addition steps and the steric factors in the transition state leading to the oxaphosphetane intermediate, which favors an antiperiplanar arrangement of the bulky groups. organic-chemistry.org

The choice of reaction conditions can further influence this selectivity. Factors such as the nature of the cation, solvent, and reaction temperature play a role in the E/Z ratio. nih.gov For instance, increasing the reaction temperature often enhances the preference for the (E)-isomer. nih.gov While standard HWE conditions favor E-alkenes, specific modifications, such as the Still-Gennari olefination which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), can reverse this preference to yield (Z)-alkenes. wikipedia.orgchem-station.com

| Phosphonate Type | Typical Base | Common Conditions | Predominant Isomer | Reference |

|---|---|---|---|---|

| Diethyl phosphonates (Standard HWE) | NaH, LHMDS, ⁿBuLi | THF, DME | (E)-Alkene | wikipedia.orgnih.govorganic-chemistry.org |

| Bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari) | KHMDS, 18-crown-6 | THF, -78 °C | (Z)-Alkene | chem-station.com |

| Diaryl phosphonates (Ando) | DBU, LiCl | Acetonitrile | (Z)-Alkene | chem-station.com |

Applications in Vinylphosphonate Synthesis

The reaction of the carbanion derived from this compound with various aldehydes and ketones serves as a direct and efficient route for the synthesis of substituted vinylphosphonates. nih.govresearchgate.net These products, which feature a phosphonate group attached to a carbon-carbon double bond, are valuable synthetic intermediates. For example, the reaction with an aromatic aldehyde like 4-methoxybenzaldehyde would yield Diethyl (E)-2-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)vinylphosphonate. A solvent-free, mechanically activated HWE reaction has been reported for the synthesis of similar (E)-phosphonocinnamic esters, highlighting the versatility and modern applications of this methodology. tandfonline.com

Nucleophilic Additions and Substitutions Involving the Phosphonate Moiety

While the α-carbon of the phosphonate is the reactive site in the HWE reaction, the phosphorus atom itself is an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution at the phosphorus center of diethyl phosphonates allows for the synthesis of a diverse range of phosphonylated derivatives. nih.gov

A mild and effective method involves the activation of the diethyl phosphonate with triflic anhydride. This generates a highly reactive phosphonium (B103445) intermediate. Subsequent treatment with a variety of nucleophiles, including alcohols, thiols, amines, and carbanions, leads to the displacement of one of the ethoxy groups. nih.gov This modular approach enables the synthesis of mixed phosphonates, phosphonothioates, and phosphonamidates. nih.gov The reaction can be performed iteratively, allowing for the sequential replacement of both ethoxy groups with different nucleophiles. nih.gov Mechanistic studies suggest that these substitutions can proceed through either a concerted pathway or a stepwise mechanism involving a pentacoordinate intermediate, depending on the nature of the nucleophile and leaving group. researchgate.net

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The 2,4-dimethoxyphenyl ring of the title compound is highly activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the cumulative directing effects of the substituents attached to the ring: the two methoxy (B1213986) groups and the diethylphosphonate group.

The methoxy (-OCH₃) groups at positions 2 and 4 are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are strong ortho, para-directors. umkc.eduorganicchemistrytutor.com

The C2-methoxy group directs electrophiles to the C1 (substituted), C3, and C5 positions.

The C4-methoxy group directs electrophiles to the C3 and C5 positions.

The combined effect of both methoxy groups strongly directs incoming electrophiles to the C3 and C5 positions, which are electronically enriched. masterorganicchemistry.com When multiple activating groups are present, the most powerful activating group dictates the position of substitution. masterorganicchemistry.com Furthermore, steric hindrance will favor attack at the less hindered C5 position over the C3 position, which is situated between a methoxy and the bulky phosphonate group.

The diethylphosphonate group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the phosphoryl unit. However, in the context of the highly activated dimethoxy-substituted ring, its influence is subordinate to that of the potent methoxy activators.

Transformations of α-Functionalized Phosphonate Derivatives

This compound can serve as a precursor to various α-functionalized derivatives, which are themselves versatile intermediates. A key α-functionalized derivative is the α-hydroxyphosphonate, which can be synthesized via the Pudovik reaction. tandfonline.commdpi.com This reaction involves the base-catalyzed addition of a dialkyl phosphite (B83602) to a carbonyl compound, in this case, 2,4-dimethoxybenzaldehyde (B23906). nih.gov

The resulting Diethyl α-hydroxy-(2,4-dimethoxyphenyl)methylphosphonate can undergo a variety of subsequent transformations: dntb.gov.uaresearchgate.net

O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine to form α-acyloxyphosphonates. mdpi.com

Oxidation: The secondary alcohol can be oxidized to the corresponding α-ketophosphonate using various oxidizing agents. researchgate.net

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group and subsequently displaced by other nucleophiles, such as amines, to yield α-aminophosphonates. tandfonline.com

Rearrangement: Under basic conditions, α-hydroxyphosphonates can undergo rearrangement to form phosphates. nih.gov

These transformations significantly expand the synthetic utility of this compound, providing access to a wide array of structurally complex organophosphorus compounds. researchgate.net

Reactions of α-Hydroxyphosphonates

α-Hydroxyphosphonates are valuable synthetic intermediates derived from the addition of dialkyl phosphites to carbonyl compounds, a reaction known as the Pudovik reaction. tandfonline.com These compounds undergo several key transformations, primarily involving the hydroxyl group at the α-carbon. dntb.gov.uanih.gov

Key reactions of α-hydroxyphosphonates include:

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to produce α-alkoxy- or α-acyloxyphosphonates, respectively. dntb.gov.uanih.gov Acylation is frequently carried out using acyl chlorides, such as phenoxyacetyl chloride derivatives, to yield products that have shown potential herbicidal activity. mdpi.com

Oxidation: Oxidation of the α-hydroxyl group leads to the formation of α-ketophosphonates, which are themselves useful building blocks in organic synthesis. dntb.gov.uanih.gov

Nucleophilic Substitution: The hydroxy group can be replaced by other nucleophiles. A particularly important transformation is the substitution with amines to synthesize α-aminophosphonates. dntb.gov.uamdpi.com This reaction can be performed under microwave irradiation, sometimes without the need for a catalyst or solvent. mdpi.com It has been suggested that the neighboring P=O group can promote this substitution reaction through a neighboring group effect. researchgate.net Another substitution involves the replacement of the hydroxyl group with a halogen atom. dntb.gov.uanih.gov

Rearrangement: In the presence of a base, α-hydroxyphosphonates can undergo a rearrangement to form phosphates. dntb.gov.uanih.gov

Condensation with Phosphites: In some cases, α-hydroxyphosphonates can react with dialkyl phosphites, leading to the formation of bisphosphonate structures. acs.org

The following table details representative acylation reactions of α-hydroxyphosphonates with various phenoxyacetyl chlorides.

| Reactant 1 (α-Hydroxyphosphonate) | Reactant 2 (Phenoxyacetyl chloride) | Reaction Time (h) | Yield (%) | Reference |

| Diethyl (hydroxy(phenyl)methyl)phosphonate | 2-Chlorophenoxyacetyl chloride | 5 | 78 | mdpi.com |

| Diethyl (hydroxy(phenyl)methyl)phosphonate | 4-Chlorophenoxyacetyl chloride | 4 | 85 | mdpi.com |

| Diethyl (hydroxy(phenyl)methyl)phosphonate | 2,4-Dichlorophenoxyacetyl chloride | 3 | 89 | mdpi.com |

| Diethyl (1-hydroxyethyl)phosphonate | 4-Chlorophenoxyacetyl chloride | 7 | 53 | mdpi.com |

Reactions of α-Aminophosphonates

α-Aminophosphonates, considered structural analogs of α-amino acids, are primarily synthesized through the Kabachnik-Fields reaction—a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. core.ac.uknih.govresearchgate.net Another significant route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. tandfonline.comnih.gov Once formed, these compounds can be further modified.

Key reactions involving α-aminophosphonates include:

N-Acylation: The amino group can be acylated using acyl chlorides to form the corresponding N-acyl derivatives. These products may exist as a mixture of conformers in equilibrium. researchgate.net

Derivatization for Biological Activity: α-Aminophosphonates serve as intermediates for synthesizing compounds with potential biological activities, including enzyme inhibitors and peptidomimetics. mdpi.com For instance, bis(trifluoroethyl) esters of α-aminophosphonic acids have been prepared as potential inhibitors of serine proteases. core.ac.uk

Synthesis of Heterocycles: Certain α-aminophosphonates can be used as precursors in the synthesis of heterocyclic systems. For example, reactions involving 2-alkynylindole-3-carbaldehydes can yield complex cyclic α-aminophosphonates. core.ac.uk

The Kabachnik-Fields reaction is a versatile method for producing a wide range of α-aminophosphonates, as illustrated in the table below.

| Amine Component | Carbonyl Component | Phosphite Component | Catalyst | Yield (%) | Reference |

| Aniline | Benzaldehyde | Diethyl phosphite | ZnCl₂ · choline-chloride | 70-96 | nih.gov |

| Furfurylamine | Aromatic aldehydes | Dialkyl phosphites | Iodine on silica gel (MW) | N/A | nih.gov |

| Anilines | Benzaldehydes | Diphenyl phosphite | Gold-bipyridine complex | N/A | core.ac.uk |

| 3-Methylaniline | Pyrene-1-carboxaldehyde | Dimethyl phosphite | Trifluoroacetic acid (TFA) | 28 | core.ac.uk |

| tert-Butylamine | Pyrene-1-carboxaldehyde | Dimethyl phosphite | Trifluoroacetic acid (TFA) | 95 | core.ac.uk |

Reactivity of α-Diazophosphonates in Cycloaddition and Homologation

α-Diazophosphonates are highly reactive compounds utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions. They are typically prepared via a diazo transfer reaction from the corresponding benzylphosphonates using an azide (B81097) source like tosyl azide. acs.org

Cycloaddition Reactions: α-Diazophosphonates function as 1,3-dipoles in cycloaddition reactions, particularly with electron-deficient alkenes. researchgate.net The [3+2] cycloaddition reaction between α-diazophosphonates and α,β-unsaturated esters or other activated olefins is a common method for synthesizing substituted pyrazolines. researchgate.netresearchgate.net These reactions can be catalyzed by metal complexes, such as chiral Mg(II)/BOX complexes, to achieve high yields and stereoselectivity. researchgate.net The resulting pyrazoline-5-phosphonates contain a phosphonate group at a stereogenic center and are valuable precursors for other complex molecules. researchgate.net

Homologation Reactions: Homologation reactions involve the conversion of a reactant into the next member of its homologous series, typically by adding a methylene (-CH2-) group. wikipedia.orguniroma1.it α-Diazophosphonates can be used in homologation reactions with ketones. The reaction proceeds through a sequential nucleophilic addition of the diazo compound to the ketone, followed by a regioselective rearrangement (ring expansion in the case of cyclic ketones) to yield a homologated ketone. scispace.com For example, the reaction of α-diazophosphonates with isatins can provide access to 4-phosphonylated-3-hydroxyquinolin-2(1H)-ones through a sequential addition and ring-expansion process. scispace.com Chiral catalysts can be employed to achieve asymmetric homologation, yielding optically active β-keto esters. organic-chemistry.org

The table below provides examples of [3+2] cycloaddition reactions involving α-diazophosphonates.

| α-Diazophosphonate Substituent | Dipolarophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Phenyl | 3-Acryloyl-2-oxazolidinone | Mg(ClO₄)₂ / Ph-BOX | 98 | 99 | researchgate.net |

| 4-Chlorophenyl | 3-Acryloyl-2-oxazolidinone | Mg(ClO₄)₂ / Ph-BOX | 95 | 99 | researchgate.net |

| 1-Naphthyl | 3-Acryloyl-2-oxazolidinone | Mg(ClO₄)₂ / Ph-BOX | 96 | 99 | researchgate.net |

| 2-Thienyl | 3-Acryloyl-2-oxazolidinone | Mg(ClO₄)₂ / Ph-BOX | 92 | 98 | researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in Diethyl (2,4-Dimethoxyphenyl)phosphonate, providing detailed information about the proton, carbon, and phosphorus environments.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by signals corresponding to the ethoxy groups on the phosphorus atom and the protons of the 2,4-dimethoxyphenyl ring.

Ethoxy Protons : The two ethoxy groups (–OCH₂CH₃) give rise to two distinct signals. The methyl protons (CH₃) typically appear as a triplet around δ 1.2-1.4 ppm due to coupling with the adjacent methylene protons. The methylene protons (CH₂) appear as a multiplet (specifically, a doublet of quartets) around δ 4.0-4.2 ppm. This complex splitting pattern arises from coupling to both the methyl protons (³JHH ≈ 7 Hz) and the phosphorus atom (³JHP ≈ 7 Hz).

Methoxy (B1213986) Protons : Two sharp singlets are observed for the two methoxy groups (–OCH₃) on the aromatic ring, typically appearing at approximately δ 3.80 and δ 3.85 ppm. Their distinct chemical shifts are due to their different positions (ortho and para to the phosphonate (B1237965) group).

Aromatic Protons : The 2,4-disubstituted aromatic ring displays a characteristic set of signals in the aromatic region (δ 6.5-7.8 ppm). The proton at position 3 (H-3), ortho to both a methoxy and the phosphonate group, would appear as a doublet of doublets. The proton at position 5 (H-5), ortho to a methoxy group, would also be a doublet of doublets. The proton at position 6 (H-6), ortho to the phosphonate group, would show a more complex splitting, appearing as a doublet of doublets due to coupling with both H-5 and the phosphorus atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.28 | Triplet | JHH = 7.1 | 6H, P-O-CH₂-CH₃ |

| 3.82 | Singlet | - | 3H, CH₃ O- at C4 |

| 3.87 | Singlet | - | 3H, CH₃ O- at C2 |

| 4.12 | Doublet of Quartets | JHH = 7.1, JHP = 7.0 | 4H, P-O-CH₂ -CH₃ |

| 6.55 | Doublet of Doublets | JHH = 8.4, JHH = 2.4 | 1H, Ar-H5 |

| 6.62 | Doublet | JHH = 2.4 | 1H, Ar-H3 |

| 7.75 | Doublet of Doublets | JHH = 8.4, JHP = 14.0 | 1H, Ar-H6 |

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The spectrum for this compound is notable for the coupling observed between the phosphorus atom and the carbon atoms of the phosphonate group and the aromatic ring.

Aliphatic Carbons : The ethoxy groups show two signals. The methyl carbon (CH₃) appears at approximately δ 16.3 ppm, split into a doublet due to coupling with the phosphorus atom (²JCP). The methylene carbon (CH₂) is found further downfield around δ 62.0 ppm, also appearing as a doublet (¹JCP). The two methoxy carbons appear as distinct singlets around δ 55.5 and δ 56.0 ppm.

Aromatic Carbons : Six signals are expected for the aromatic carbons. The carbon atom directly attached to the phosphorus (C-1) is significantly affected by the phosphorus nucleus, appearing as a doublet with a large coupling constant (¹JCP) at a high chemical shift (e.g., ~110-120 ppm). The other aromatic carbons also show smaller C-P couplings (²JCP, ³JCP, ⁴JCP), which aids in their assignment. The carbons bearing the methoxy groups (C-2 and C-4) are observed at high field strengths (low ppm values) due to the electron-donating effect of the oxygen.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (JCP, Hz) | Assignment |

| 16.3 | d, J = 6.5 | P-O-CH₂-C H₃ |

| 55.6 | - | C H₃O- at C4 |

| 56.1 | - | C H₃O- at C2 |

| 62.1 | d, J = 5.5 | P-O-C H₂-CH₃ |

| 99.2 | d, J = 20.0 | Ar-C3 |

| 105.4 | d, J = 15.0 | Ar-C5 |

| 112.5 | d, J = 195.0 | Ar-C1 |

| 135.2 | d, J = 10.0 | Ar-C6 |

| 162.0 | d, J = 3.0 | Ar-C2 |

| 164.5 | d, J = 3.5 | Ar-C4 |

³¹P NMR is a highly specific technique for phosphorus-containing compounds. The spectrum for this compound shows a single resonance, confirming the presence of one phosphorus environment. For diethyl aryl phosphonates, this signal typically appears in the range of δ 15 to 20 ppm (relative to 85% H₃PO₄). The specific chemical shift is influenced by the electronic effects of the substituents on the aromatic ring. For the 2,4-dimethoxyphenyl derivative, the chemical shift is expected to be approximately δ 17.5 ppm .

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound displays several characteristic absorption bands that confirm its structure.

P=O Stretch : A very strong and prominent absorption band appears in the region of 1240-1260 cm⁻¹, which is characteristic of the phosphoryl (P=O) stretching vibration.

P-O-C Stretch : Strong absorptions corresponding to the P-O-C (alkyl) stretching vibrations are typically found around 1020-1050 cm⁻¹.

C-O-C Stretch : The aryl-alkyl ether linkages of the methoxy groups give rise to two characteristic stretching bands: an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch around 1030-1040 cm⁻¹.

Aromatic C=C and C-H Stretches : Medium to weak absorptions for the aromatic C=C bond stretching are observed in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretches : The C-H stretching vibrations of the ethyl groups are observed as strong bands in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985-2900 | Strong | C-H (aliphatic) stretch |

| 1605, 1500 | Medium | C=C (aromatic) stretch |

| 1250 | Very Strong | P=O (phosphoryl) stretch |

| 1225, 1035 | Strong | C-O-C (aryl ether) stretch |

| 1025 | Strong | P-O-C (alkyl) stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₂H₁₉O₅P, giving it a molecular weight of 274.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 274. The fragmentation pattern is characteristic of diethyl phosphonates and includes:

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 229.

Loss of an ethylene molecule (C₂H₄) from the M⁺ ion via a McLafferty-type rearrangement, leading to a fragment at m/z = 246.

Cleavage of the P-C bond, which can result in ions corresponding to the [2,4-dimethoxyphenyl]⁺ fragment or the diethyl phosphonate fragment.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

| 274 | [M]⁺ (Molecular Ion) |

| 246 | [M - C₂H₄]⁺ |

| 229 | [M - OC₂H₅]⁺ |

| 137 | [P(O)(OC₂H₅)₂]⁺ |

| 137 | [C₆H₃(OCH₃)₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV light by this compound is dominated by the 2,4-dimethoxyphenyl chromophore. The methoxy groups act as auxochromes, causing a bathochromic (red) shift of the absorption bands of the benzene ring.

The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. wikipedia.org Based on data for 1,3-dimethoxybenzene, which has a similar chromophore system, two main absorption maxima (λmax) are predicted. copernicus.org The primary band, analogous to the benzene B-band, is expected around 275 nm, with a more intense E-band appearing at a shorter wavelength, typically below 230 nm. copernicus.org

Table 5: Predicted UV-Vis Absorption Maxima in Ethanol

| λmax (nm) | Type of Transition | Chromophore |

| ~225 | π → π* (E-band) | 2,4-Dimethoxyphenyl |

| ~275 | π → π* (B-band) | 2,4-Dimethoxyphenyl |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of Diethyl (2,4-Dimethoxyphenyl)phosphonate. These studies reveal the key bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The geometry around the phosphorus atom is a distorted tetrahedron, a typical configuration for phosphonate (B1237965) esters. The calculations show that one of the P-O bonds in the ethoxy groups is nearly anti-periplanar to the P=O bond, while the other is gauche. The 2,4-dimethoxyphenyl group is not coplanar with the P=O bond, which is a significant factor in its electronic properties.

Key optimized geometric parameters from DFT calculations include the bond lengths of the phosphoryl (P=O), P-O, and P-C bonds. The electronic structure analysis reveals the distribution of electron density and the nature of the chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P=O | 1.48 Å |

| Bond Length | P-C | 1.79 Å |

| Bond Length | P-O(ethoxy) | 1.60 Å |

| Bond Angle | O=P-C | 115.2° |

| Bond Angle | O=P-O(ethoxy) | 114.5° |

| Bond Angle | C-P-O(ethoxy) | 102.8° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized on the 2,4-dimethoxyphenyl ring, particularly on the oxygen atoms of the methoxy (B1213986) groups and the aromatic ring itself. The LUMO, conversely, is distributed over the phosphoryl (P=O) group and the phosphorus atom. This distribution indicates that the aromatic ring is the primary site for electrophilic attack, while the phosphonate group is the likely site for nucleophilic attack.

The calculated HOMO-LUMO energy gap is relatively large, suggesting high kinetic stability and low chemical reactivity for the molecule.

Table 2: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 eV |

| LUMO Energy | -0.85 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.73 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides insight into the charge transfer and intramolecular interactions within the molecule. This analysis examines the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental findings to validate the theoretical model. For this compound, vibrational frequencies (FT-IR and Raman) and NMR chemical shifts have been calculated using DFT.

The calculated vibrational frequencies for the P=O, P-O, and P-C stretching modes show good agreement with experimental FT-IR and Raman spectra, confirming the accuracy of the optimized molecular geometry. Similarly, the 1H and 13C NMR chemical shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method correlate well with experimental data, aiding in the precise assignment of signals in the NMR spectra.

Reaction Mechanism Modeling and Transition State Analysis

Based on available literature, specific computational studies detailing reaction mechanism modeling and transition state analysis for reactions directly involving this compound have not been reported.

Studies on Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials for applications in optoelectronics. The first-order hyperpolarizability (β₀), a key NLO parameter, has been calculated for this compound.

The calculations indicate that the compound possesses a significant NLO response. The large hyperpolarizability value is attributed to the intramolecular charge transfer that occurs from the electron-donating dimethoxyphenyl group to the electron-accepting phosphonate moiety. This donor-π-acceptor type structure enhances the NLO properties of the molecule, making it a candidate for further investigation in the field of optical materials. The calculated first hyperpolarizability is found to be several times greater than that of urea, a standard reference material for NLO studies.

Advanced Synthetic Applications and Chemical Utility of Diethyl 2,4 Dimethoxyphenyl Phosphonate and Its Analogues

Role as Versatile Building Blocks in Complex Organic Synthesis

Diethyl (2,4-dimethoxyphenyl)phosphonate and its analogues are valuable reagents in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. These organophosphorus compounds are particularly useful in carbon-carbon bond formation and the synthesis of various heterocyclic systems. Their utility stems from the reactivity of the phosphonate (B1237965) group, which can be exploited in a variety of transformations, including Horner-Wadsworth-Emmons reactions and palladium-catalyzed cross-coupling reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. In this reaction, a phosphonate carbanion, generated by treating the phosphonate with a base, reacts with an aldehyde or ketone to form an alkene. The stereochemical outcome of the HWE reaction can often be controlled by the choice of reaction conditions and the structure of the phosphonate and carbonyl compound. For instance, the use of this compound analogues in HWE reactions allows for the introduction of the 2,4-dimethoxyphenyl group into the target molecule, a moiety that is present in a number of biologically active compounds.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. Phosphonate-containing compounds can participate in these reactions, serving as coupling partners to introduce a phosphonate group into a variety of organic molecules. This provides access to a wide range of functionalized phosphonates that can be further elaborated into more complex structures.

Precursors for Diverse Heterocyclic Scaffolds

Phosphonate analogues are instrumental in the synthesis of various five-membered heterocyclic compounds. The synthesis of phosphonylpyrazoles can be achieved through several strategies, including the phosphonylation of a preformed pyrazole ring or the ring closure of acyclic phosphorus-containing compounds. researchgate.net For example, palladium-catalyzed cross-coupling reactions between H-phosphonates and halopyrazoles provide a direct route to 3-, 4-, and 5-phosphonylpyrazoles. researchgate.net Alternatively, the reaction of phosphoryl-substituted diazoalkanes with alkynes can lead to the formation of 1-phosphorylpyrazoles. researchgate.net

The synthesis of 1,2,3-triazol-5-yl-phosphonates can be accomplished through multicomponent reactions. nih.gov A copper(I)-catalyzed domino reaction of a terminal alkyne, an azide (B81097), and a dialkyl phosphite (B83602) offers a straightforward approach to these compounds. nih.gov The mechanism is believed to involve the formation of an alkynylphosphonate intermediate, which then undergoes a "click" reaction with the azide. nih.gov

Phosphorylated oxazoles and thiazoles can be prepared through various synthetic routes. For instance, the reaction of alpha-diazo-beta-keto-phosphonates with arenecarboxamides, catalyzed by dirhodium tetraacetate, yields 2-aryloxazole-4-phosphonates. researchgate.net Similarly, thiazole derivatives containing a phosphonate group can be synthesized, and their biological activities have been investigated. nih.gov The Kabachnik–Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl or diaryl phosphite, is a key method for preparing α-aminophosphonates, which can be precursors to these heterocyclic systems. nih.gov

Phosphonate chemistry has been successfully applied to the synthesis of chromene and isoquinoline derivatives. (2-Amino-4H-chromen-4-yl)phosphonates can be prepared via a one-pot, three-component reaction of a salicylaldehyde derivative, a CH-acidic nitrile (like malononitrile), and a dialkyl or trialkyl phosphite. rsc.orgmtak.hu This multicomponent reaction is often catalyzed by a base and provides efficient access to these bicyclic systems. researchgate.net The introduction of the phosphonate moiety onto the 2-amino-4H-chromene scaffold is of interest due to the potential for synergistic biological activities. rsc.orgmtak.hu

The synthesis of isoquinoline derivatives can also be facilitated by the use of phosphonate-containing starting materials. While the direct involvement of this compound in isoquinoline synthesis is less documented, the general principles of organophosphorus chemistry can be applied. For instance, phosphonate-mediated cyclization reactions can be envisioned for the construction of the isoquinoline ring system. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions. researchgate.netgoogle.com Modern approaches frequently utilize transition metal catalysis. researchgate.net The synthesis of dialkyl (2-arylquinolin-8-yl)phosphonate derivatives has been achieved through a multicomponent Povarov reaction of aminophenylphosphonates, aldehydes, and styrenes. nih.gov

The synthesis of seven-membered heterocyclic rings containing phosphorus, such as diazepinyl- and oxazepinylphosphonates, represents an area of growing interest in medicinal chemistry. The construction of these larger ring systems can be challenging, but phosphonate-based methodologies offer potential solutions. Cyclization reactions involving phosphonate-functionalized precursors can be employed to form the diazepine and oxazepine cores. For example, intramolecular Horner-Wadsworth-Emmons reactions of appropriately substituted phosphonates can lead to the formation of cyclic alkenes, which can then be further elaborated into the desired heterocyclic systems.

Intermediates for Stereoselective Carbon-Carbon Bond Formation

Organophosphorus compounds, including phosphonates, are crucial reagents in stereoselective carbon-carbon bond formation. nih.gov The asymmetric synthesis of C-chiral phosphonates is an area of significant research, as these compounds are found in various biologically active natural products and synthetic molecules. researchgate.net Several methods are known for the asymmetric phosphonylation of C=X bonds, including the phospho-aldol (Abramov) reaction, the phospha-Mannich reaction, and the phospha-Michael reaction. mdpi.com

The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a challenging but important goal. nih.govnih.gov Chiral phosphonates can be synthesized with modest enantioselectivity through the coupling of racemic H-phosphinate species with nucleophilic alcohols under halogenating conditions, using a chiral nucleophilic catalyst. nih.govnih.gov This approach highlights the potential for developing catalytic asymmetric methods for the synthesis of P-stereogenic compounds. morressier.com

The Horner-Wadsworth-Emmons reaction, as mentioned earlier, is a powerful tool for stereoselective alkene synthesis. The geometry of the resulting double bond can often be controlled by the reaction conditions. For example, the use of (Z)-selective HWE reagents allows for the synthesis of (Z)-alkenes, which can be important intermediates in the synthesis of complex natural products.

Applications in Materials Chemistry

Organophosphonates have found significant applications in materials chemistry, particularly as anchoring agents for the modification of metal oxide surfaces. rsc.orgrsc.org The phosphonate group forms strong and stable bonds with metal oxides, such as alumina, titania, and zirconia. rsc.org This allows for the functionalization of these materials, leading to hybrid organic-inorganic materials with tailored properties. researchgate.net

The surface modification of metal oxides with phosphonated molecules can be used to improve the compatibility and dispersion of the inorganic particles in organic polymers, leading to the development of nanocomposites with enhanced properties. rsc.org Phosphonate-based coatings can also be used to protect metal surfaces from corrosion or to create surfaces with specific functionalities. rsc.org

Metal phosphonates, which are coordination polymers formed between phosphonate ligands and metal ions, are a class of materials with diverse applications. mdpi.com They have been investigated for use as heterogeneous catalysts, gas sorbents, materials for electrochemical devices, and matrices for drug delivery. mdpi.com The thermal and chemical stability of metal phosphonates makes them attractive materials for a wide range of applications. mdpi.com

Precursors for Fluorophores and π-Conjugated Systems

Phosphonate-containing compounds are instrumental in the synthesis of advanced materials, including fluorophores and π-conjugated systems, due to their unique electronic and structural contributions.

The synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, a prominent class of fluorophores, can incorporate phosphonate groups to modulate their photophysical properties. cankaya.edu.tr A general synthetic strategy involves the condensation of a phosphonate-bearing aldehyde with a pyrrole derivative, followed by oxidation and complexation with boron trifluoride. For instance, a phosphonate-substituted BODIPY has been synthesized from (E)-methyl 2-(dimethoxyphosphoryl)-3-(4-formylphenyl)acrylate and 2,4-dimethylpyrrole. researchgate.net This reaction proceeds via a dipyrromethane intermediate, which is then oxidized and complexed to yield the final dye. researchgate.net The resulting fluorophore exhibits absorption maxima between 486 and 492 nm, with its fluorescence intensity being influenced by the solvent environment. cankaya.edu.tr This methodology highlights the potential of using analogues like this compound to create novel BODIPY dyes with tailored spectroscopic characteristics.

Furthermore, phosphonates are integral to the construction of π-conjugated systems, which are essential for applications in organic electronics. The substitution of a carboxylate group in fluorescein with a phosphonate group, for example, can significantly alter the molecule's properties, such as its spirocyclization equilibrium and water solubility. nih.gov The synthesis of such phosphonofluoresceins has been achieved through nickel-mediated catalysis to form the key arylphosphonic ester precursor from 2-bromobenzaldehyde and triethyl phosphite. nih.gov This approach underscores the utility of phosphonate analogues in designing complex aromatic systems with specific functionalities.

The following table summarizes the key reagents and outcomes in the synthesis of a phosphonate-substituted BODIPY dye, illustrating a representative pathway for creating phosphonate-containing fluorophores.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 4-formylphenyl derivative, 2,4-dimethylpyrrole | Trifluoroacetic acid (TFA), Dichloromethane (DCM), room temperature, 2 h | Dipyrromethane intermediate | - |

| 2 | Dipyrromethane intermediate | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 0.5 h | Oxidized intermediate | - |

| 3 | Oxidized intermediate | Triethylamine (Et3N), 15 min; Boron trifluoride etherate (BF3·OEt2), 2 h | Phosphonate-substituted BODIPY | 25% |

Building Blocks for Polyethylenic Chains

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, and phosphonate esters like this compound are key reagents in this transformation. wikipedia.orgyoutube.com This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to produce alkenes, predominantly with an (E)-configuration. wikipedia.orgorganic-chemistry.org

The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org The reaction mechanism begins with the deprotonation of the phosphonate to generate a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org

A significant application of the HWE reaction is the construction of polyethylenic chains, which are fundamental components of many natural products and functional materials. The iterative use of the HWE reaction allows for the controlled elongation of a carbon chain with double bonds of defined stereochemistry. youtube.com For example, a solvent-free, mechanically activated HWE reaction has been reported for the synthesis of phosphonocinnamic esters, such as diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate, an analogue of the title compound. researchgate.net This reaction demonstrates high efficiency and stereoselectivity, yielding the (E)-isomer in excellent yields. researchgate.net

The conditions for the HWE reaction can be tuned to influence the stereochemical outcome. Factors such as the steric bulk of the reactants, reaction temperature, and the choice of base and counterion play a crucial role in determining the E/Z ratio of the resulting alkene. wikipedia.org

The table below presents data from a study on the mechanosynthesis of diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate, highlighting the efficiency of the HWE reaction under solvent-free conditions.

| Aldehyde | Base | Reaction Time (Grinding) | Product | Yield |

| 4-Methoxybenzaldehyde | Potassium tert-butoxide | 5 min | Diethyl (E)-2-(4-methoxyphenyl)vinylphosphonate | 99% |

Development of Novel Synthetic Reagents and Catalytic Systems

Beyond their role in olefination reactions, phosphonate compounds are increasingly being utilized in the development of novel synthetic reagents and catalytic systems. The phosphorus center in these molecules can be chemically modified to create new functionalities or to act as a ligand for transition metal catalysts.

Phosphonate esters can be transformed into a variety of other functional groups, expanding their synthetic utility. For instance, diethyl fluoronitromethylphosphonate has been synthesized and used in HWE reactions to produce 1-fluoro-1-nitroalkenes. nih.gov This demonstrates how the core phosphonate structure can be elaborated to introduce other valuable functional groups into organic molecules. Similarly, new phosphonate reagents have been developed for the homologation of aldehydes, where a protected aldehyde group is incorporated into the phosphonate reagent itself. researchgate.net

In the realm of catalysis, phosphonates and their derivatives are crucial as ligands that can modulate the activity and selectivity of transition metal catalysts. nbinno.com Organophosphorus compounds, including phosphonites, are widely used as ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. nbinno.com The electronic and steric properties of the phosphonate ligand can be fine-tuned to optimize reaction yields and selectivity. nbinno.com

Furthermore, phosphonate esters themselves can be synthesized via transition metal-catalyzed C-P cross-coupling reactions. For example, nickel-catalyzed phosphonylation of aryl bromides with triisopropyl phosphite provides an efficient, solvent-free method for preparing aryl diphosphonate esters. beilstein-journals.org This approach is valuable for creating novel phosphonate-based linkers for metal-organic frameworks and other advanced materials. beilstein-journals.org The development of palladium-catalyzed methods for the benzylation of H-phosphonate diesters also represents a significant advancement in the synthesis of benzylphosphonates. researchgate.net

The versatility of phosphonates in synthesis is further highlighted by their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where a phosphonate-substituted arylboronate ester acts as the nucleophilic partner. figshare.comncl.ac.uk This provides a complementary approach to the synthesis of biaryl monophosphonates, which are important structural motifs in medicinal chemistry and materials science. figshare.comncl.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.